2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Description
This compound features a pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system fused at the 2,3-b positions, with a carboxylic acid at position 5 and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected aminomethyl group at position 2. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-23(29)15-9-14-10-16(27-22(14)25-11-15)12-26-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,25,27)(H,26,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDBMVZWURWGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=CC(=CN=C5N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (often referred to as Fmoc-Pyrrolidine) is a complex organic molecule notable for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 318.35 g/mol
- IUPAC Name : this compound
The structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolo[2,3-b]pyridine backbone, which contributes to its unique chemical properties and biological activities.
Research indicates that compounds similar to Fmoc-Pyrrolidine exhibit significant interactions with biological targets, particularly in the realm of enzyme inhibition. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine can act as inhibitors of histone lysine demethylases (KDMs), which are crucial in epigenetic regulation and cancer biology. The binding affinity and specificity of these compounds are influenced by their structural characteristics, including chirality and functional groups.
In Vitro Studies
In vitro assays have demonstrated that Fmoc-Pyrrolidine derivatives can inhibit the activity of KDM5A, an enzyme implicated in various cancers. The binding studies reveal that specific enantiomers exhibit enhanced binding affinity compared to others. For example:
| Compound | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| Fmoc-Pyrrolidine (R-enantiomer) | 50 nM | Strong KDM5A inhibition |
| Fmoc-Pyrrolidine (S-enantiomer) | 200 nM | Weaker KDM5A inhibition |
These findings suggest that the R-enantiomer is more effective in inhibiting KDM5A than its S counterpart, highlighting the importance of stereochemistry in drug design.
Case Studies
-
KDM5A Inhibition :
- A study published in Journal of Medicinal Chemistry investigated various inhibitors against KDM5A. The results indicated that specific modifications to the pyrrolo[2,3-b]pyridine scaffold significantly improved inhibitory potency, with some compounds achieving IC50 values in the low nanomolar range .
- Cancer Cell Line Studies :
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The Fmoc-aminomethyl group provides steric bulk and orthogonal protection compared to simpler carboxylic acid derivatives (e.g., 10a–c in ).
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Insights :
- The Fmoc group imparts hydrophobicity, reducing aqueous solubility compared to non-Fmoc analogs (e.g., 10c) .
- Storage at 2–8°C is critical for Fmoc derivatives to prevent deprotection or degradation .
Preparation Methods
Resin Functionalization and Swelling
The solid-phase synthesis of this compound often begins with the immobilization of a precursor molecule on a resin. Polystyrene-based resins functionalized with hydroxymethyl or Wang linkers are commonly employed. Prior to synthesis, the resin undergoes swelling in dichloromethane (DCM) for 3 minutes, followed by dimethylformamide (DMF) for 30 minutes to enhance accessibility for subsequent reactions.
Fmoc Deprotection Strategies
The Fmoc group is introduced early in the synthesis to protect the aminomethyl functionality. Deprotection is critical for subsequent coupling steps and is typically achieved using 20% piperidine in DMF. A two-step deprotection protocol (5 minutes followed by 15 minutes) ensures complete removal while minimizing side reactions like aspartimide formation. Recent studies suggest pyrrolidine as an alternative base due to its faster kinetics and lower boiling point (87°C vs. piperidine’s 106°C), enabling efficient evaporation under microwave-assisted conditions.
Table 1: Comparison of Deprotection Bases
| Base | Concentration | Time (min) | Efficiency (%) | Side Reactions |
|---|---|---|---|---|
| Piperidine | 20% in DMF | 5 + 15 | 98.5 | Aspartimide, epimerization |
| Pyrrolidine | 5% in DMF | 3 + 7 | 99.2 | Reduced aggregation |
Coupling Reactions
The pyrrolopyridine core is assembled via sequential coupling reactions. Fmoc-amino acid derivatives (3.5 equivalents) are activated using coupling reagents such as PyBOP or HATU (1.5 equivalents) in the presence of DIPEA (7 equivalents). Microwave irradiation at 80–110°C accelerates coupling, reducing reaction times from 40 minutes to <15 minutes.
Key Reagents:
- Activators: HATU, PyBOP, DIC
- Bases: DIPEA, N-methylmorpholine
- Solvents: DMF, DCM
Solution-Phase Synthesis Methods
Pyrrolopyridine Core Construction
The pyrrolo[2,3-b]pyridine scaffold is synthesized via a Paal-Knorr cyclization, where a β-ketoester reacts with ammonium acetate in acetic acid under reflux. Alternatively, a Hantzsch pyrrole synthesis using propargyl amines and α,β-unsaturated ketones yields the bicyclic system with a carboxylic acid at position 5.
Aminomethylation and Fmoc Protection
The aminomethyl group is introduced at position 2 via a Mannich reaction, employing formaldehyde (1.2 equivalents) and ammonium chloride in ethanol at 60°C. Subsequent Fmoc protection is achieved using Fmoc-Osu (1.1 equivalents) and DIEA (2 equivalents) in DMF, yielding the protected intermediate after 2 hours at room temperature.
Reaction Scheme:
- Pyrrolopyridine formation:
$$ \text{β-ketoester} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, reflux}} \text{pyrrolo[2,3-b]pyridine-5-carboxylate} $$ - Aminomethylation:
$$ \text{pyrrolopyridine} + \text{HCHO} + \text{NH}_4\text{Cl} \xrightarrow{\text{EtOH, 60°C}} \text{2-aminomethyl-pyrrolopyridine} $$ - Fmoc protection:
$$ \text{2-aminomethyl-pyrrolopyridine} + \text{Fmoc-Osu} \xrightarrow{\text{DIEA, DMF}} \text{Target compound} $$
Optimization of Reaction Conditions
Base Selection for Deprotection
Piperidine remains the standard base for Fmoc removal, but pyrrolidine’s lower steric hindrance enhances deprotection efficiency. Studies show that 5% pyrrolidine in DMF achieves 99.2% deprotection in 10 minutes under microwave irradiation, compared to 98.5% with piperidine.
Coupling Reagent Efficiency
Coupling yields vary significantly with reagent choice. PyBOP and HATU provide >95% coupling efficiency, while DIC yields 85–90% due to slower activation kinetics.
Table 2: Coupling Reagent Performance
| Reagent | Equivalents | Time (min) | Yield (%) |
|---|---|---|---|
| HATU | 1.5 | 20 | 97 |
| PyBOP | 1.5 | 30 | 95 |
| DIC | 2.0 | 40 | 88 |
Purification and Characterization
Crude products are purified via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) or silica gel chromatography (EtOAc/hexanes). LC-MS confirms molecular weight (413.433 g/mol), while ¹H NMR validates structural integrity.
Key Analytical Data:
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrrole-H), 7.75–7.30 (m, 8H, fluorenyl), 4.20 (d, 2H, CH₂-Fmoc).
- HPLC Purity: >98% (λ = 254 nm).
Challenges and Side Reactions
Aspartimide Formation
Prolonged exposure to piperidine (>20 minutes) induces aspartimide formation at the pyrrolopyridine-carboxylic acid junction, reducing yields by 10–15%. Mitigation strategies include shorter deprotection times (≤15 minutes) and alternative bases like pyrrolidine.
Epimerization
Basic conditions during coupling may cause epimerization at stereocenters. Using OxymaPure as an additive suppresses racemization, maintaining enantiomeric excess >99%.
Recent Advances
Microwave-assisted synthesis reduces cycle times by 50%, while solvent-free protocols eliminate DMF washes, enhancing sustainability. Automated synthesizers (e.g., Syro-peptide) enable high-throughput production with 0.2–0.3 mmol/g resin loading.
Q & A
Q. Optimization Approaches :
- Activation : Use HATU/DIPEA in DMF for 1 hour at 25°C to improve carboxylate reactivity .
- Monitoring : Perform Kaiser tests or FT-IR to confirm amine availability on resin .
- Contradiction Resolution : If coupling fails, re-activate the carboxylic acid with TFFH or switch to a more nucleophilic amine (e.g., DIC/HOAt) .
Advanced: How to address contradictory stability data for the pyrrolo[2,3-b]pyridine core under basic conditions?
Q. Systematic Analysis :
- pH Studies : Conduct stability assays at pH 7–10 (buffered solutions, 25–37°C) with HPLC monitoring. Evidence suggests decomposition >pH 9 due to ring-opening .
- Mitigation : Use milder bases (e.g., morpholine) for Fmoc deprotection instead of piperidine to preserve core integrity .
Basic: Which spectroscopic techniques validate purity and structure?
- NMR : ¹H/¹³C NMR confirms Fmoc (δ 4.2–4.4 ppm, CH₂), pyrrolopyridine (δ 7.5–8.5 ppm aromatic protons), and carboxylate (δ 170–175 ppm in ¹³C) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with ESI-MS to detect [M+H]+ and assess purity (>95%) .
Advanced: What docking parameters predict interactions with biological targets?
Q. Computational Design :
- Force Fields : Use AMBER or CHARMM for ligand-protein dynamics, focusing on hydrogen bonding (carboxylate with Arg/Lys) and π-π stacking (Fmoc with aromatic residues) .
- Validation : Compare docking scores (AutoDock Vina) with SPR binding data (KD < 1 μM for active analogs) .
Basic: What storage conditions prevent degradation?
- Stability : Store at –20°C under argon, desiccated. Degradation manifests as HPLC peaks at 254 nm for Fmoc byproducts (e.g., dibenzofulvene) .
- Handling : Use amber vials to prevent UV-induced cleavage of the Fmoc group .
Advanced: How to design experiments probing the methylene spacer's role in bioactivity?
Q. Experimental Framework :
- Analog Synthesis : Replace the methylene spacer with ethylene or ether linkages via reductive amination or Mitsunobu reactions .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular uptake studies (fluorescence tagging) to correlate spacer length with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
